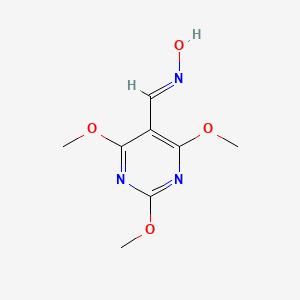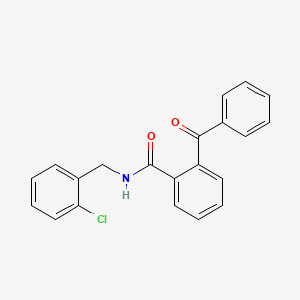
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods to investigate its properties and applications.
作用机制
The mechanism of action of 2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has been shown to have different biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect cognitive function. It has also been shown to inhibit the activity of tyrosinase, which is an enzyme involved in the production of melanin. This inhibition can lead to a decrease in melanin production, which can affect skin pigmentation.
实验室实验的优点和局限性
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several advantages and limitations for lab experiments. One of the advantages is its potential as a potent inhibitor of different enzymes, which makes it a valuable tool for investigating enzyme activity. However, its limited solubility in water can make it challenging to work with in aqueous solutions. Additionally, its potential toxicity can limit its use in biological systems.
未来方向
There are several future directions for the investigation of 2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and its efficacy in different cancer cell lines. Additionally, its potential as an antibacterial and antifungal agent warrants further investigation. Finally, the development of new synthesis methods and modifications of the compound can lead to the discovery of new properties and applications.
In conclusion, 2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound can lead to the discovery of new properties and applications that can benefit various fields of scientific research.
合成方法
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be synthesized through different methods. One of the most common methods is the reaction of 2-fluorobenzaldehyde with 4-chloro-1-phthalazinyl hydrazine under reflux conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain a pure compound.
科学研究应用
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has been widely used in scientific research due to its potential applications in various fields. It has been investigated as a potential inhibitor of different enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been studied for its antibacterial and antifungal properties. Additionally, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4/c16-14-11-6-2-3-7-12(11)15(21-19-14)20-18-9-10-5-1-4-8-13(10)17/h1-9H,(H,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMCXIRWSHOPDV-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)